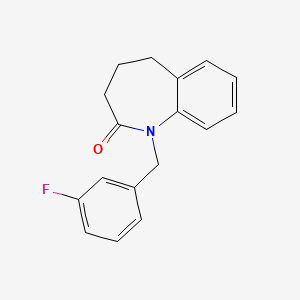![molecular formula C14H11Cl2NOS B2571767 N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide CAS No. 339097-81-3](/img/structure/B2571767.png)
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Chlorophenyl Compounds
Chlorophenols, including compounds related to "N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide," have been assessed for their environmental impact, particularly on the aquatic environment. These studies evaluate the moderate toxicity of chlorophenols to mammalian and aquatic life, their persistence in the environment depending on microbial degradation capabilities, and their low bioaccumulation potential despite their strong organoleptic effects (Krijgsheld & Gen, 1986).
Synthetic Organic Chemistry
Research in synthetic organic chemistry has led to the development of chemoselective N-acylation reagents, including compounds related to chlorophenyl sulfanyl acetamide. These developments are critical for creating more efficient and selective synthetic pathways in organic chemistry, with applications in the synthesis of various pharmaceuticals and chemicals (Kondo & Murakami, 2001).
Degradation Mechanisms
Studies have also focused on the degradation mechanisms of chlorinated phenols, highlighting the role of zero-valent iron and bimetallic systems in dechlorinating these compounds efficiently. This research is significant for environmental remediation efforts, offering potential methods for reducing the impact of chlorophenyl compounds on ecosystems (Gunawardana, Singhal, & Swedlund, 2011).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(3-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-10-4-3-5-11(8-10)19-9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIABWTSKODHWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
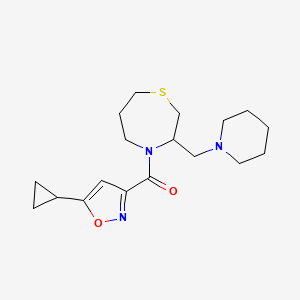
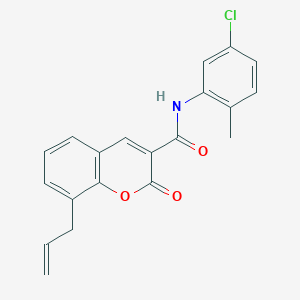

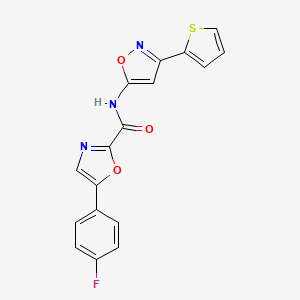
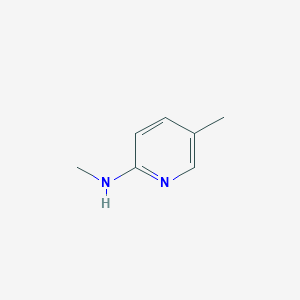
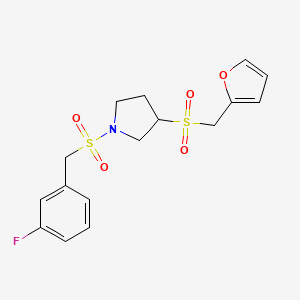


![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2571697.png)
![3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2571700.png)
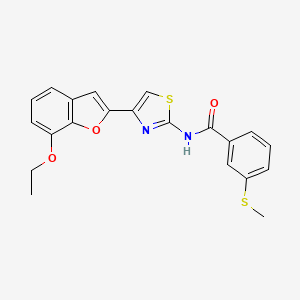
![N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2571704.png)
![N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline](/img/structure/B2571706.png)
